4-(1-Aminocyclobutyl)aniline
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Overview
Description
4-(1-Aminocyclobutyl)aniline is an organic compound with the molecular formula C10H14N2. It consists of an aniline group attached to a cyclobutyl ring, which is further substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a cyclobutylamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of nitroaniline derivatives. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminocyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Nitroaniline derivatives.
Reduction: Aminocyclobutyl derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(1-Aminocyclobutyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclobutyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 4-(1-Aminocyclopropyl)aniline
- 4-(1-Aminocyclopentyl)aniline
- 4-(1-Aminocyclohexyl)aniline
Comparison: 4-(1-Aminocyclobutyl)aniline is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Biological Activity
4-(1-Aminocyclobutyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features an amine group attached to a cyclobutyl ring, which is known to influence its interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In a study involving various cancer cell lines, the compound demonstrated dose-dependent inhibition of cell proliferation, particularly in breast cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 5.2 | AKT pathway inhibition |
Study B | HeLa | 3.8 | Apoptosis induction |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. A study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis, potentially through the activation of survival pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- AKT Pathway : The compound inhibits AKT phosphorylation, leading to reduced cell survival signals and promoting apoptosis in cancer cells.
- Neuroprotection : It activates the PI3K/AKT pathway, enhancing cell survival under stress conditions.
Case Study 1: Breast Cancer Xenograft Model
In vivo studies using a breast cancer xenograft model demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The combination therapy with standard chemotherapeutics showed enhanced efficacy, indicating potential for use in combination regimens.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss. These effects were associated with decreased markers of inflammation and oxidative stress.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(1-aminocyclobutyl)aniline |
InChI |
InChI=1S/C10H14N2/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,11-12H2 |
InChI Key |
UFMAIZCBMHYMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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